molecular formula C7H3Cl2NO2S2 B1523213 5-Chloro-1,3-benzothiazole-4-sulfonyl chloride CAS No. 1094671-88-1

5-Chloro-1,3-benzothiazole-4-sulfonyl chloride

Cat. No.: B1523213
CAS No.: 1094671-88-1
M. Wt: 268.1 g/mol
InChI Key: JZAWJILQDJACID-UHFFFAOYSA-N
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Description

5-Chloro-1,3-benzothiazole-4-sulfonyl chloride is a chemical compound with the molecular formula C7H3Cl2NO2S2 and a molecular weight of 268.14 g/mol. It is a derivative of benzothiazole, featuring a chlorine atom at the 5-position and a sulfonyl chloride group at the 4-position. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.

Mechanism of Action

In general, benzothiazoles and their derivatives have been found to possess a wide range of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer effects. The mechanism of action often involves interaction with biological targets such as enzymes or receptors, leading to changes in cellular processes and pathways. The specific targets and mechanisms of action can vary widely depending on the specific structure and functional groups of the compound .

The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and therapeutic effects. Factors such as the compound’s solubility, stability, and permeability can affect its absorption and distribution in the body. Metabolism can lead to activation or inactivation of the compound, while excretion determines the duration of its action .

The action of a compound can also be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the stability of the compound, its interaction with its targets, and its overall efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1,3-benzothiazole-4-sulfonyl chloride typically involves the chlorination of 1,3-benzothiazole followed by sulfonylation. One common method is the reaction of 1,3-benzothiazole with chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and advanced purification techniques are employed to ensure the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-1,3-benzothiazole-4-sulfonyl chloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophiles such as amines or alcohols are used in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of corresponding sulfonic acids or sulfonyl chlorides.

  • Reduction: Production of reduced derivatives such as amines or alcohols.

  • Substitution: Formation of substituted benzothiazoles or other derivatives.

Scientific Research Applications

5-Chloro-1,3-benzothiazole-4-sulfonyl chloride is widely used in scientific research due to its versatile chemical properties. It is employed in the synthesis of pharmaceuticals, agrochemicals, and organic materials. In biology, it serves as a building block for the development of bioactive compounds. Its applications in medicine include the design of new therapeutic agents, and in industry, it is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

  • 2-Arylbenzothiazoles

  • 2-Aminothiophenols

  • 2-Iodoanilines

  • O-Chloronitroarenes

Properties

IUPAC Name

5-chloro-1,3-benzothiazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO2S2/c8-4-1-2-5-6(10-3-13-5)7(4)14(9,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZAWJILQDJACID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1SC=N2)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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